molecular formula C9H15NO3 B13154617 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one

3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one

Cat. No.: B13154617
M. Wt: 185.22 g/mol
InChI Key: JHKXHTAIASMWIB-UHFFFAOYSA-N
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Description

3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one is a complex organic compound that features both an oxetane and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one typically involves multiple steps. One common approach starts with the preparation of the oxetane ring, which can be synthesized from readily available starting materials such as diethyl malonate. The oxetane ring is then functionalized with a hydroxymethyl group.

The next step involves the formation of the pyrrolidinone ring. This can be achieved through a cyclization reaction, where the oxetane derivative is reacted with an appropriate amine under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can act as a reactive site, participating in covalent bonding with target molecules. The pyrrolidinone ring may enhance the compound’s stability and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-oxetanemethanol: Similar in structure but lacks the pyrrolidinone ring.

    Pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the oxetane moiety.

    3-Iodopyrroles: Structurally related but contain an iodine atom instead of the oxetane ring.

Uniqueness

3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one is unique due to the combination of the oxetane and pyrrolidinone rings in a single molecule

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C9H15NO3/c11-4-9(5-13-6-9)3-7-1-2-10-8(7)12/h7,11H,1-6H2,(H,10,12)

InChI Key

JHKXHTAIASMWIB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CC2(COC2)CO

Origin of Product

United States

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